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Compound of Interest

Compound Name: SIRT5 inhibitor 8

Cat. No.: B12371267 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties,

experimental protocols, and biological context of compounds referred to as "SIRT5 inhibitor 8"

in scientific literature. Due to ambiguity in nomenclature across different research publications,

this document addresses the two primary small molecules identified by this designation: a

2,4,6-trisubstituted triazine derivative and a more potent ε-N-thioglutaryl-lysine derivative.

Executive Summary
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria,

where it regulates key metabolic pathways by removing succinyl, malonyl, and glutaryl groups

from lysine residues of target proteins. Its role in cellular metabolism, including the urea cycle

and fatty acid oxidation, has made it a significant target for therapeutic intervention in various

diseases, including cancer and metabolic disorders. This guide details the chemical

characteristics and biological activities of two distinct SIRT5 inhibitors, both designated as

"inhibitor 8" in separate studies, providing a comparative analysis to aid researchers in

selecting the appropriate tool compound for their studies.

Chemical Properties of SIRT5 Inhibitor 8 Derivatives
The nomenclature "SIRT5 inhibitor 8" has been used to describe at least two different

chemical entities. Their properties are summarized below for clarity and comparison.
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Compound A: 2,4,6-Trisubstituted Triazine Derivative
(Also known as Compound 10)
This compound is a moderately potent, substrate-competitive SIRT5 inhibitor.[1]

Property Value

IUPAC Name
4-(4-(2-chlorophenyl)-6-(piperazin-1-yl)-1,3,5-

triazin-2-yl)morpholine

Molecular Formula C₂₂H₂₅ClN₈O₂S

Molecular Weight 501.00 g/mol

SMILES
C1COCCN1C2=NC(=NC(=N2)C3=CC=CC=C3

Cl)N4CCNCC4

IC₅₀ 5.38 µM

Mechanism of Action Substrate-competitive

Physical Appearance Solid

Compound B: ε-N-thioglutaryl-lysine Derivative (A
photo-crosslinking agent)
This derivative is a highly potent and selective SIRT5 inhibitor, designed as a mechanism-

based inhibitor.[2][3]
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Property Value

IUPAC Name
(S)-2-amino-6-(5-mercapto-5-

oxopentanoylamino)hexanoic acid

Molecular Formula C₁₁H₂₀N₂O₄S

Molecular Weight 276.35 g/mol

SMILES N--INVALID-LINK--C(O)=O

IC₅₀ 120 nM

Mechanism of Action Lysine-substrate competitive

Selectivity
Low inhibition against SIRT1, SIRT2, SIRT3,

and SIRT6.[2][3]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This

section outlines the synthesis and enzymatic assay protocols for the identified SIRT5 inhibitors.

Synthesis Protocols
3.1.1. General Synthesis of 2,4,6-Trisubstituted Triazines

The synthesis of 2,4,6-trisubstituted triazines typically starts from cyanuric chloride and

involves a sequential nucleophilic substitution of the chlorine atoms. The reactivity of the

chlorine atoms decreases with each substitution, allowing for a controlled, stepwise

introduction of different nucleophiles.

Step 1: First Substitution: Cyanuric chloride is reacted with a first nucleophile (e.g., an amine

or alcohol) at a low temperature (0-5 °C) in the presence of a base like sodium carbonate or

triethylamine in a suitable solvent such as acetone or THF.

Step 2: Second Substitution: The resulting dichlorotriazine is then reacted with a second,

different nucleophile at a slightly elevated temperature (room temperature to 40 °C).
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Step 3: Third Substitution: The final chlorine atom is substituted by reacting the

monochlorotriazine with a third nucleophile, often requiring higher temperatures (reflux).

Purification: The final product is typically purified by recrystallization or column

chromatography.

3.1.2. Synthesis of ε-N-thioglutaryl-lysine Derivatives

The synthesis of these peptide-based inhibitors involves standard solid-phase or solution-

phase peptide synthesis techniques.

Starting Material: Nα-Fmoc-Nε-Boc-L-lysine is a common starting material.

Coupling: The carboxylic acid of a protected glutaryl thioacid is coupled to the ε-amino group

of the lysine derivative using standard peptide coupling reagents such as HATU or HBTU.

Deprotection: The protecting groups (Fmoc and Boc) are removed under appropriate

conditions (piperidine for Fmoc and an acid like TFA for Boc).

Purification: The final product is purified using reverse-phase high-performance liquid

chromatography (RP-HPLC).

SIRT5 Enzymatic Inhibition Assay Protocol
A common method to assess SIRT5 inhibition is a fluorometric assay.

Reagents and Materials:

Recombinant human SIRT5 enzyme

Fluorogenic SIRT5 substrate (e.g., a peptide containing a succinylated lysine residue

linked to a fluorophore)

NAD+

Assay buffer (e.g., Tris or HEPES buffer at pH 7.5-8.0, containing a reducing agent like

DTT)
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Developer solution (containing a protease to cleave the deacetylated peptide and release

the fluorophore)

Test inhibitor (dissolved in DMSO)

Black, low-binding microtiter plates

Fluorescence plate reader

Procedure:

Prepare a reaction mixture containing the SIRT5 enzyme, fluorogenic substrate, and

NAD+ in the assay buffer.

Add the test inhibitor at various concentrations to the wells of the microtiter plate. Include a

positive control (no inhibitor) and a negative control (no enzyme).

Initiate the enzymatic reaction by adding the SIRT5 enzyme to the wells.

Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 30-

60 minutes).

Stop the reaction and add the developer solution.

Incubate for a further period to allow for the development of the fluorescent signal.

Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and

emission at 528 nm).

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action
SIRT5's primary role is to regulate metabolic processes through the deacylation of key

enzymes. Inhibition of SIRT5 can, therefore, have significant effects on these pathways.

Mechanism of SIRT5 Inhibition
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Both "SIRT5 inhibitor 8" derivatives act as competitive inhibitors with respect to the acylated

lysine substrate.[1][2][3] This means they bind to the active site of SIRT5, preventing the

binding of its natural substrates without directly competing with the NAD+ co-factor.
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Caption: Competitive inhibition of SIRT5 by "SIRT5 inhibitor 8".

Impact on the Urea Cycle
SIRT5 plays a crucial role in the urea cycle, the primary pathway for ammonia detoxification. It

deacetylates and activates carbamoyl phosphate synthetase 1 (CPS1), the rate-limiting

enzyme in this cycle.[4][5] Inhibition of SIRT5 would, therefore, be expected to decrease CPS1

activity, leading to an accumulation of ammonia.
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Caption: SIRT5-mediated regulation of the Urea Cycle and its inhibition.

Role in Fatty Acid Oxidation
SIRT5's role in fatty acid oxidation (FAO) is more complex, with opposing effects in different

cellular compartments. In mitochondria, SIRT5 is thought to promote FAO, while in

peroxisomes, it may have an inhibitory effect. The overall impact of a SIRT5 inhibitor on FAO

would likely depend on the specific metabolic state of the cell and the relative contributions of

mitochondrial and peroxisomal FAO.
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Caption: Dual role of SIRT5 in regulating fatty acid oxidation.

Conclusion
The two primary compounds referred to as "SIRT5 inhibitor 8" offer distinct profiles for

researchers. The 2,4,6-trisubstituted triazine derivative is a moderately potent tool for initial

studies, while the ε-N-thioglutaryl-lysine derivative provides high potency and selectivity for

more targeted investigations. A thorough understanding of their chemical properties, synthesis,

and biological effects is paramount for their effective use in elucidating the complex roles of

SIRT5 in health and disease and for the development of novel therapeutic strategies.

Researchers should carefully consider the specific requirements of their experimental systems

when choosing between these compounds and are encouraged to consult the primary literature

for the most detailed protocols and characterization data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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